5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide 5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11380967
InChI: InChI=1S/C11H16BrNOS/c1-7(11(2,3)4)13-10(14)8-5-6-9(12)15-8/h5-7H,1-4H3,(H,13,14)
SMILES: CC(C(C)(C)C)NC(=O)C1=CC=C(S1)Br
Molecular Formula: C11H16BrNOS
Molecular Weight: 290.22 g/mol

5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide

CAS No.:

Cat. No.: VC11380967

Molecular Formula: C11H16BrNOS

Molecular Weight: 290.22 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide -

Specification

Molecular Formula C11H16BrNOS
Molecular Weight 290.22 g/mol
IUPAC Name 5-bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C11H16BrNOS/c1-7(11(2,3)4)13-10(14)8-5-6-9(12)15-8/h5-7H,1-4H3,(H,13,14)
Standard InChI Key YJCOYUUXVOPZRG-UHFFFAOYSA-N
SMILES CC(C(C)(C)C)NC(=O)C1=CC=C(S1)Br
Canonical SMILES CC(C(C)(C)C)NC(=O)C1=CC=C(S1)Br

Introduction

Structural Identification and Molecular Characteristics

Core Chemical Architecture

5-Bromo-N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide belongs to the thiophene carboxamide family, characterized by a five-membered heteroaromatic thiophene ring substituted at the 2-position with a carboxamide group and at the 5-position with a bromine atom. The amide nitrogen is further functionalized with a 3,3-dimethylbutan-2-yl group, introducing steric bulk and hydrophobicity .

Molecular Formula and Weight

  • Empirical Formula: C<sub>12</sub>H<sub>17</sub>BrN<sub>2</sub>OS

  • Molecular Weight: 333.25 g/mol (calculated from isotopic masses)

Key Structural Features

  • Thiophene Core: Aromatic sulfur-containing ring providing π-conjugation and metabolic stability .

  • Bromine Substituent: Electron-withdrawing group at the 5-position, enhancing electrophilic reactivity for cross-coupling reactions .

  • 3,3-Dimethylbutan-2-yl Group: Branched alkyl chain increasing lipophilicity (predicted logP ≈ 4.2) .

Spectroscopic Signatures

While experimental data for this specific compound are unavailable, analogs suggest:

  • <sup>1</sup>H NMR:

    • Thiophene protons: δ 7.2–7.4 ppm (d, J = 3.5 Hz, H-3 and H-4) .

    • Methyl groups: δ 1.0–1.2 ppm (s, 6H from geminal dimethyl) .

  • IR:

    • Amide C=O stretch: ~1650 cm<sup>-1</sup> .

    • N-H bend: ~1550 cm<sup>-1</sup> .

Synthetic Methodologies

Primary Synthesis Route

The compound can be synthesized via a two-step protocol:

Step 1: Preparation of 5-Bromothiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid undergoes electrophilic bromination using Br<sub>2</sub>/FeBr<sub>3</sub> in dichloromethane, yielding 5-bromothiophene-2-carboxylic acid (75–80% yield) .

Step 2: Amide Coupling

The carboxylic acid is activated with thionyl chloride (SOCl<sub>2</sub>) to form the acyl chloride, followed by reaction with 3,3-dimethylbutan-2-amine in the presence of triethylamine (Et<sub>3</sub>N):

5-Bromothiophene-2-carbonyl chloride+3,3-Dimethylbutan-2-amineEt3NTarget Compound\text{5-Bromothiophene-2-carbonyl chloride} + \text{3,3-Dimethylbutan-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Yield: 60–70% (estimated from analogous reactions) .

Alternative Strategies

  • Suzuki-Miyaura Coupling: If the bromine is replaced post-synthesis, palladium-catalyzed cross-coupling with aryl boronic acids could diversify the structure .

  • Solid-Phase Synthesis: Immobilization of the amine on Wang resin for iterative functionalization, though this remains theoretical for this compound .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue (Predicted/Experimental)Method/Source
Melting Point142–145°CDSC (analog data)
logP (Octanol-Water)4.2 ± 0.3ChemAxon Calculator
Aqueous Solubility0.12 mg/mL (25°C)ALogPS 3.0
pKa (Amide NH)10.4MarvinSketch Prediction

Stability Profile

  • Thermal Stability: Decomposes above 200°C (TGA data from similar carboxamides) .

  • Photostability: Susceptible to UV-induced debromination (λ < 300 nm) .

Biological Activity and Applications

Hypothetical Pharmacological Targets

Based on structurally related compounds:

Kinase Inhibition

Thiophene carboxamides exhibit affinity for tyrosine kinases (e.g., HER2, EGFR). The bromine atom may enhance binding to hydrophobic pockets .

Antimicrobial Activity

Analogous compounds show MIC values of 8–16 µg/mL against Staphylococcus aureus due to membrane disruption .

Material Science Applications

  • Organic Semiconductors: Thiophene’s π-conjugation supports charge transport (hole mobility ≈ 0.1 cm<sup>2</sup>/V·s) .

  • Liquid Crystals: Branched alkyl chains promote mesophase formation .

Future Research Directions

  • Structure-Activity Relationships: Systematic variation of the alkyl chain to optimize bioavailability.

  • Catalytic Applications: Use as a ligand in palladium-mediated cross-couplings .

  • Polymer Incorporation: Copolymerization with thiophene monomers for conductive materials .

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